Cas no 1170460-09-9 (1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea)
![1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea structure](https://www.kuujia.com/scimg/cas/1170460-09-9x500.png)
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea Chemical and Physical Properties
Names and Identifiers
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- 1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea
- 1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea
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- Inchi: 1S/C20H23N3O4/c1-4-23-16-7-6-15(10-14(16)11-19(23)24)22-20(25)21-12-13-5-8-17(26-2)18(9-13)27-3/h5-10H,4,11-12H2,1-3H3,(H2,21,22,25)
- InChI Key: QZOUFNUQRDIQQI-UHFFFAOYSA-N
- SMILES: N(CC1=CC=C(OC)C(OC)=C1)C(NC1C=CC2=C(C=1)CC(=O)N2CC)=O
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5539-0088-1mg |
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1170460-09-9 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5539-0088-4mg |
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1170460-09-9 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5539-0088-2mg |
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1170460-09-9 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5539-0088-25mg |
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1170460-09-9 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5539-0088-20μmol |
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1170460-09-9 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5539-0088-3mg |
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1170460-09-9 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5539-0088-30mg |
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1170460-09-9 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5539-0088-40mg |
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1170460-09-9 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5539-0088-5mg |
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1170460-09-9 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5539-0088-20mg |
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1170460-09-9 | 20mg |
$99.0 | 2023-09-09 |
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea Related Literature
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
Additional information on 1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea
Research Brief on 1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea (CAS: 1170460-09-9)
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea (CAS: 1170460-09-9) is a synthetic small molecule that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique urea linkage and indole core, has been investigated for its potential therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have explored its role in targeting specific pathways involved in inflammatory and oncogenic processes, making it a promising candidate for drug development.
The molecular structure of 1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea features a 3,4-dimethoxyphenyl group and a 1-ethyl-2-oxoindole moiety, connected via a urea bridge. This structural configuration is critical for its bioactivity, as the urea group facilitates hydrogen bonding with target proteins, while the aromatic systems contribute to binding affinity and selectivity. Computational docking studies have suggested that this compound may interact with key residues in the active sites of kinases and other signaling proteins, although experimental validation is ongoing.
Recent preclinical studies have demonstrated that 1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea exhibits potent inhibitory effects on specific kinases implicated in cancer progression. For instance, in vitro assays using human cancer cell lines revealed significant suppression of cell proliferation and induction of apoptosis at micromolar concentrations. These findings are supported by mechanistic studies indicating downregulation of pro-survival signaling pathways, such as PI3K/AKT and MAPK/ERK. Additionally, the compound has shown moderate anti-inflammatory activity in murine models, likely due to its interference with NF-κB signaling.
Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea. Early ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling indicates limited aqueous solubility and moderate metabolic stability, which may necessitate structural modifications for clinical translation. Researchers are currently exploring prodrug strategies and formulation approaches to enhance bioavailability.
In conclusion, 1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea represents a compelling scaffold for further development in oncology and inflammation-related disorders. Its dual mechanism of action—targeting both kinase activity and inflammatory pathways—positions it as a versatile therapeutic agent. Future studies should focus on elucidating its precise molecular targets and refining its drug-like properties to advance toward clinical trials.
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